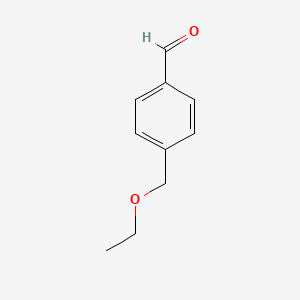

4-(Ethoxymethyl)benzaldehyde

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C10H12O2 |

|---|---|

分子量 |

164.2 g/mol |

IUPAC 名称 |

4-(ethoxymethyl)benzaldehyde |

InChI |

InChI=1S/C10H12O2/c1-2-12-8-10-5-3-9(7-11)4-6-10/h3-7H,2,8H2,1H3 |

InChI 键 |

GDNCBNMUXKLEGG-UHFFFAOYSA-N |

SMILES |

CCOCC1=CC=C(C=C1)C=O |

规范 SMILES |

CCOCC1=CC=C(C=C1)C=O |

产品来源 |

United States |

Current State of Academic Research on 4 Ethoxymethyl Benzaldehyde

Contextualization of Substituted Benzaldehydes in Contemporary Organic Synthesis Research

Substituted benzaldehydes are considered privileged building blocks in modern organic synthesis. Their importance stems from the high reactivity of the aldehyde functional group, which allows for a vast number of chemical transformations. This versatility makes them crucial intermediates in the synthesis of a wide array of more complex molecules.

In synthetic chemistry, aldehydes are precursors to alcohols, ethers, carboxylic acids, and esters. They are fundamental in forming new carbon-carbon bonds, a cornerstone of molecular construction. In medicinal chemistry, the aldehyde moiety is instrumental in creating Schiff bases, hydrazones, and N-acylhydrazones, which are structural motifs present in many biologically active compounds. researchgate.net The reactivity of the aldehyde can be a double-edged sword, as it is prone to side reactions, making the development of general and facile synthesis methods for substituted benzaldehydes a highly desirable and ongoing goal for chemists. chemicalbook.com

The specific substituents on the benzaldehyde (B42025) ring play a critical role in modulating the compound's physical, chemical, and biological properties. These modifications can influence reactivity, solubility, and how the molecule interacts with biological targets. Consequently, research into substituted benzaldehydes is not just about the aldehyde group itself, but about the interplay between the aldehyde and the various functional groups attached to the aromatic ring. This area of research is vibrant, with continuous efforts to develop novel synthetic routes, such as one-pot procedures, to access functionally diverse benzaldehydes. smolecule.com

Rationale for Advanced Academic Investigation of 4-(Ethoxymethyl)benzaldehyde

The specific academic interest in this compound is primarily driven by its potential as a key intermediate in the synthesis of high-value, biologically active molecules. While direct research on this exact compound is limited, the rationale for its investigation can be strongly inferred from studies on its close chemical relatives, particularly halogenated derivatives.

For instance, the related compound, 4-Bromo-3-(ethoxymethyl)benzaldehyde, is a documented precursor in the synthesis of dual angiotensin and endothelin receptor antagonists, which are important in managing cardiovascular diseases. smolecule.com In these synthetic pathways, the ethoxymethyl group is a pre-installed structural feature that is carried through to the final, complex drug molecule. The ethoxymethyl group itself is significant in medicinal chemistry; it can enhance a molecule's solubility in organic solvents and may influence its binding to biological targets. cymitquimica.com This group is found in various compounds investigated for therapeutic applications, including potent anti-HIV agents and antimicrobial compounds. acs.org

Therefore, the primary rationale for the advanced academic investigation of this compound is its role as a foundational scaffold. By studying its synthesis and reactivity, researchers can develop more efficient pathways to valuable pharmaceutical compounds. The ethoxymethyl group at the para-position of the benzaldehyde ring offers a specific combination of steric and electronic properties that can be exploited in drug design and organic synthesis.

Identified Gaps and Emerging Research Directions for this compound

Despite its potential, significant gaps exist in the academic literature concerning this compound. The predominant focus has been on its derivatives, such as the bromo-substituted analogue, rather than on the parent compound itself. smolecule.com This leaves a void in the fundamental understanding of its synthesis, characterization, and intrinsic properties.

Identified Gaps:

Optimized Synthesis: There is a lack of dedicated research on high-yield, scalable, and cost-effective synthetic routes specifically for this compound. Current methods are often inferred from syntheses of more complex derivatives. smolecule.com

Comprehensive Characterization: Detailed spectroscopic and crystallographic data for this compound are not readily available in peer-reviewed literature. Such data is fundamental for unambiguous identification and for understanding its structural characteristics.

Exploration of Intrinsic Activity: The biological activity of this compound itself has not been thoroughly investigated. While it is valued as an intermediate, its own potential as a bioactive agent remains an open question.

Emerging Research Directions:

Development of Novel Synthetic Methodologies: A key research direction is the development of efficient and selective syntheses of this compound from readily available starting materials. This could involve exploring modern catalytic methods to streamline its production.

Scaffold for Combinatorial Chemistry: A major emerging direction is the use of this compound as a starting point for generating libraries of novel compounds. Its aldehyde group can be readily transformed, allowing for the systematic synthesis of diverse derivatives to be screened for various biological activities.

Investigation of New Applications: Future research could explore applications beyond its use as a pharmaceutical intermediate. For example, its structural features might be suitable for the development of new polymers, agrochemicals, or materials for sensory applications. cymitquimica.comontosight.ai

Data Tables

Properties of this compound

Note: Experimental data for this specific compound is scarce in published literature. The following table includes predicted data and values from closely related compounds for reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | N/A |

| Molecular Weight | 164.20 g/mol | N/A |

| Predicted Boiling Point | 258.9±20.0 °C at 760 mmHg | N/A |

| Predicted Density | 1.053±0.06 g/cm³ | N/A |

| Predicted Flash Point | 108.0±21.8 °C | N/A |

| ¹H NMR (Predicted) | Aldehyde proton (CHO) ~9.9 ppm; Aromatic protons ~7.4-7.8 ppm; Methylene (B1212753) protons (O-CH₂-Ar) ~4.5 ppm; Methylene protons (O-CH₂-CH₃) ~3.5 ppm; Methyl protons (CH₃) ~1.2 ppm. | libretexts.org |

| ¹³C NMR (Predicted) | Carbonyl carbon ~192 ppm; Aromatic carbons ~129-145 ppm; Methylene carbon (O-CH₂-Ar) ~72 ppm; Methylene carbon (O-CH₂-CH₃) ~66 ppm; Methyl carbon (CH₃) ~15 ppm. | libretexts.org |

| IR Spectroscopy (Predicted) | Strong C=O stretch ~1700 cm⁻¹; Aldehyde C-H stretches ~2720 and ~2820 cm⁻¹. | libretexts.org |

Synthetic Methodologies for 4 Ethoxymethyl Benzaldehyde

Established Routes and Mechanistic Considerations in the Synthesis of 4-(Ethoxymethyl)benzaldehyde

Established synthetic routes to this compound often rely on classical organic reactions, starting from readily available precursors. These methods focus on the sequential construction of the target molecule, typically involving the formation of the ethoxymethyl ether bond and the presence of the benzaldehyde (B42025) functional group.

Terephthalaldehyde (B141574), a symmetric dialdehyde, serves as a logical starting material for this compound, although it requires a strategy to differentiate between the two identical aldehyde groups. A key intermediate in this pathway is 4-(hydroxymethyl)benzaldehyde (B2643722). One established method to achieve this selective transformation is through the catalytic hydrogenation of terephthalaldehyde. By using a catalyst from the eighth periodic group, such as palladium on carbon, poisoned with a base, one aldehyde group can be selectively reduced to a hydroxymethyl group while leaving the other intact. google.com This process can yield 4-(hydroxymethyl)benzaldehyde substantially free of byproducts like p-xylylene glycol. google.com More recently, biocatalytic approaches using engineered E. coli strains have also demonstrated the ability to selectively reduce terephthalaldehyde to 4-(hydroxymethyl)benzaldehyde. biorxiv.org

Once the key intermediate, 4-(hydroxymethyl)benzaldehyde, is obtained, the synthesis can be completed via a Williamson ether synthesis. This involves deprotonating the hydroxymethyl group with a base to form an alkoxide, which then reacts with an ethylating agent like ethyl bromide or ethyl iodide to form the desired ethoxymethyl ether. wikipedia.orgmasterorganicchemistry.com

The use of orthoformates, such as triethyl orthoformate, represents a classic chemical strategy for protecting aldehyde groups. atamanchemicals.comwikipedia.org In the context of terephthalaldehyde, reacting it with one equivalent of alcohol under acidic conditions can lead to the formation of a monoacetal, protecting one aldehyde group. The remaining free aldehyde can then be reduced to the alcohol, followed by etherification. The final step would be the hydrolytic removal of the acetal (B89532) protecting group to reveal the aldehyde, thus completing the synthesis of this compound.

The optimization of reaction conditions is crucial for maximizing yield and purity while minimizing costs and reaction times. For the Williamson ether synthesis step, a common method for forming the ether linkage, several parameters are typically optimized. masterorganicchemistry.com The choice of base, solvent, and temperature significantly influences the reaction's efficiency. Strong bases like sodium hydride are effective, but milder bases such as silver(I) oxide can offer greater selectivity, particularly in complex molecules. organic-chemistry.org The solvent choice is also critical, with polar aprotic solvents often being favored.

The following table illustrates a hypothetical optimization study for the etherification of 4-(hydroxymethyl)benzaldehyde with ethyl bromide, based on common principles of the Williamson ether synthesis.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone | 56 | 24 | 45 |

| 2 | NaH | THF | 25 | 12 | 85 |

| 3 | NaH | DMF | 25 | 8 | 92 |

| 4 | NaH | DMF | 0 | 12 | 88 |

| 5 | Ag₂O | DCM | 40 | 18 | 75 |

This table presents illustrative data based on established principles of reaction optimization.

Novel Synthetic Strategies for this compound

Recent research has focused on developing more efficient, selective, and sustainable methods for synthesis, moving beyond traditional multi-step procedures.

The synthesis of this compound is fundamentally a problem of regioselectivity, particularly when starting from a symmetric molecule like terephthalaldehyde. Regioselectivity is the ability to control which functional group in a molecule reacts. The selective mono-reduction of terephthalaldehyde to 4-(hydroxymethyl)benzaldehyde is a prime example of a highly regioselective reaction. google.com This control prevents the formation of the diol, p-xylylene glycol, simplifying purification and increasing the yield of the desired intermediate. Biocatalysis, using specifically engineered enzymes, offers a powerful tool for achieving high regioselectivity under mild conditions. biorxiv.orgbiorxiv.org

Chemoselectivity, the ability to make one functional group react in preference to another different functional group, would be critical if starting from a molecule containing, for example, both an aldehyde and an ester. The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective pathways, which aim to control the three-dimensional arrangement of atoms, are not a necessary consideration in its synthesis.

Catalytic methods offer significant advantages over stoichiometric reactions by reducing waste and improving efficiency. A novel approach for the formation of the ethoxymethyl ether bond involves an iron(II) sulfate (B86663) (FeSO₄) mediated reaction. tandfonline.comresearchgate.net This method allows for the synthesis of benzyl (B1604629) alkyl ethers from the corresponding benzyl bromides and an alcohol. tandfonline.comingentaconnect.com In a potential application for this synthesis, 4-(bromomethyl)benzaldehyde (B112711) could be reacted with ethanol (B145695) in the presence of FeSO₄ as a catalyst. This approach is advantageous as it proceeds under mild, neutral conditions and avoids the need for a strong base, which is typically required in the Williamson ether synthesis. tandfonline.comingentaconnect.com

Another key step where catalysis is crucial is the oxidation of the precursor 4-(ethoxymethyl)benzyl alcohol to the final aldehyde product. A wide array of catalytic systems has been developed for the selective oxidation of benzyl alcohols to benzaldehydes. These include methods using gold nanoparticles, acs.orgqualitas1998.net carbon nanotubes to activate oxidants like peroxymonosulfate, gdut.edu.cn and phase-transfer catalysis with clean oxidants like hydrogen peroxide. ijasrm.com

| Catalyst System | Oxidant | Key Advantages |

|---|---|---|

| Au Nanoparticles/ORMOSIL | O₂ | High selectivity, mild conditions, solvent-free. acs.orgqualitas1998.net |

| TEMPO/Heterogeneous Catalyst | NaOCl (electro-generated) | High current density, efficient catalyst recycling. rsc.org |

| FeSO₄ | - | Mediates ether formation from bromide under neutral conditions. researchgate.net |

| TBAB/Sodium Tungstate | H₂O₂ | Environmentally friendly oxidant (water byproduct), phase-transfer catalysis. ijasrm.com |

| Carbon Nanotubes (O-CNTs) | Peroxymonosulfate (PMS) | Radical oxidation process, high selectivity under mild conditions. gdut.edu.cn |

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. misericordia.edu The synthesis of this compound can be evaluated through these principles.

Key green chemistry considerations include:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. Catalytic routes are generally superior to multi-step syntheses involving protecting groups.

Use of Safer Solvents: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with greener alternatives such as ethanol, water, or even performing reactions under solvent-free conditions. acs.org

Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. The FeSO₄-mediated ether synthesis and catalytic oxidation of the corresponding alcohol are prime examples. researchgate.netqualitas1998.net

Use of Renewable Feedstocks: While traditional routes start from petroleum-derived p-xylene, future pathways might leverage bio-based aromatic compounds.

Energy Efficiency: Employing reactions that can be run at ambient temperature and pressure, or using alternative energy sources like microwave irradiation or electrosynthesis, can significantly reduce energy consumption. rsc.org Electrosynthesis, for instance, can replace chemical oxidants with electricity, minimizing waste streams. rsc.org

| Synthetic Route | Starting Material | Key Steps | Green Advantages | Green Disadvantages |

|---|---|---|---|---|

| "Traditional" Route | Terephthalaldehyde | Protection, Reduction, Etherification, Deprotection | Uses abundant starting material. | Poor atom economy (use of protecting groups), multiple steps, potential for hazardous reagents/solvents. |

| Selective Reduction Route | Terephthalaldehyde | Catalytic selective reduction, Williamson ether synthesis. | Fewer steps than traditional route. google.com | Still requires stoichiometric base and alkyl halide for etherification. |

| FeSO₄-Mediated Route | 4-(bromomethyl)benzaldehyde | FeSO₄-catalyzed reaction with ethanol. | Mild, neutral conditions, avoids strong bases, catalytic. tandfonline.comingentaconnect.com | Requires a halogenated starting material. |

| Oxidation Route | 4-(ethoxymethyl)benzyl alcohol | Catalytic aerobic or electrochemical oxidation. | Uses clean oxidants (O₂, electricity), high selectivity, potentially solvent-free. acs.orgrsc.org | Requires synthesis of the precursor alcohol. |

Chemical Reactivity and Reaction Mechanisms of 4 Ethoxymethyl Benzaldehyde

Reactivity of the Carbonyl Functionality in 4-(Ethoxymethyl)benzaldehyde

The aldehyde group is the most reactive site on the molecule for many transformations, characterized by the electrophilic nature of its carbonyl carbon.

The cornerstone of aldehyde chemistry is the nucleophilic addition reaction, where a nucleophile attacks the partially positive carbonyl carbon. openstax.org This attack changes the hybridization of the carbon from sp² to sp³, resulting in a tetrahedral alkoxide intermediate, which is subsequently protonated to form an alcohol. openstax.org

In aromatic aldehydes such as this compound, the reactivity of the carbonyl group is generally lower than that of aliphatic aldehydes. This reduced reactivity is attributed to the resonance effect of the benzene (B151609) ring, which delocalizes electron density and makes the carbonyl carbon less electrophilic. openstax.org The 4-(Ethoxymethyl) group further influences this reactivity. As an electron-donating group (EDG) through induction, it increases the electron density on the aromatic ring and, by extension, further reduces the electrophilicity of the carbonyl carbon. Consequently, the rate of nucleophilic addition to this compound is expected to be slower than that for unsubstituted benzaldehyde (B42025). masterorganicchemistry.com This principle is demonstrated in reactions with common nucleophiles such as Grignard reagents, organolithium compounds, and cyanide ions.

Table 1: Representative Nucleophilic Addition Reactions and Expected Products

| Nucleophile | Reagent Example | Intermediate | Final Product |

|---|---|---|---|

| Hydride Ion | NaBH₄, then H₃O⁺ | Alkoxide | 4-(Ethoxymethyl)benzyl alcohol |

| Grignard Reagent | CH₃MgBr, then H₃O⁺ | Magnesium Alkoxide | 1-(4-(Ethoxymethyl)phenyl)ethanol |

| Cyanide Ion | NaCN, H⁺ | Alkoxide | 2-Hydroxy-2-(4-(ethoxymethyl)phenyl)acetonitrile (a cyanohydrin) |

This table is illustrative, based on established reactivity patterns of substituted benzaldehydes.

Condensation reactions are a critical class of carbon-carbon bond-forming reactions. Because this compound lacks α-hydrogens, it cannot form an enolate and act as a nucleophile in reactions like the aldol condensation. chemicalnote.com However, it serves as an excellent electrophilic partner (acceptor) in crossed-aldol or Claisen-Schmidt condensations when reacted with an enolizable aldehyde or ketone. libretexts.org

In a typical Claisen-Schmidt condensation, a ketone such as acetone is deprotonated by a base to form an enolate, which then attacks the carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily dehydrates, driven by the formation of a conjugated system, to yield an α,β-unsaturated ketone. sigmaaldrich.com Research on similar Knoevenagel condensations has shown that aromatic aldehydes bearing electron-releasing groups tend to afford lower yields compared to those with electron-withdrawing groups, as the former are less electrophilic. researchgate.net

Table 2: Examples of Crossed Condensation Reactions with Aromatic Aldehydes

| Aldehyde | Enolizable Partner | Catalyst | Product Type |

|---|---|---|---|

| 4-Methoxybenzaldehyde | Acetone | NaOH / EtOH | α,β-Unsaturated Ketone |

| 4-Fluorobenzaldehyde | Acetone | NaOH / EtOH | α,β-Unsaturated Ketone |

| Benzaldehyde | Acetaldehyde | Base | α,β-Unsaturated Aldehyde |

Data derived from analogous reactions reported in the literature. sigmaaldrich.com

Transformations of the Ethoxymethyl Moiety of this compound

The ethoxymethyl group is an ether linkage. Ethers are generally stable and unreactive, but the C-O bond can be cleaved under stringent conditions, typically involving strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.com In the case of an aryl alkyl ether like this compound, the cleavage occurs at the alkyl-oxygen bond because the aryl-oxygen bond is strengthened by the sp² hybridization of the aromatic carbon and is resistant to nucleophilic attack. libretexts.org

The reaction proceeds via protonation of the ether oxygen by the strong acid, forming a good leaving group (an alcohol). masterorganicchemistry.com A halide ion (Br⁻ or I⁻) then acts as a nucleophile. The attack can follow either an Sₙ1 or Sₙ2 pathway. wikipedia.org For the ethoxymethyl group, the cleavage will likely proceed via an Sₙ2 mechanism, where the halide attacks the methylene (B1212753) carbon, displacing 4-(hydroxymethyl)benzaldehyde (B2643722). If an Sₙ1 pathway were to occur, it would involve a relatively stable benzylic carbocation intermediate.

Common reagents for ether cleavage include:

HBr or HI: Cleaves the ether to produce 4-(bromomethyl)benzaldehyde (B112711) or 4-(iodomethyl)benzaldehyde, respectively.

Boron Tribromide (BBr₃): A powerful Lewis acid used for cleaving ethers under milder conditions than HBr.

Aromatic Ring Functionalization and Electrophilic Aromatic Substitution on this compound

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. libretexts.org The rate and regioselectivity of this reaction are governed by the existing substituents on the ring. libretexts.org In this compound, there are two substituents to consider:

Aldehyde group (-CHO): This is a moderately deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position (relative to itself). chemicalnote.com

Ethoxymethyl group (-CH₂OCH₂CH₃): This group is considered an activating group. It donates electron density to the ring primarily through induction, making the ring more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. It is an ortho, para director.

When both an activating and a deactivating group are present, the activating group's directing effect dominates. libretexts.org Since the two groups are in a para relationship, the positions ortho to the activating ethoxymethyl group (C3 and C5) are the most nucleophilic and are where substitution will occur. The additional resonance stabilization of the sigma complex when attack occurs at these positions further favors this outcome. youtube.com

Table 3: Predicted Regioselectivity of EAS on this compound

| Reaction | Reagents | Electrophile | Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 4-(Ethoxymethyl)-3-nitrobenzaldehyde |

| Bromination | Br₂, FeBr₃ | Br⁺ | 3-Bromo-4-(ethoxymethyl)benzaldehyde |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ (Acylium ion) | 4-(Ethoxymethyl)-3-acetylbenzaldehyde |

Predictions are based on established principles of electrophilic aromatic substitution. lkouniv.ac.inuci.edu

Mechanistic Investigations of Key Reactions of this compound

Direct kinetic and thermodynamic data for reactions involving this compound are not widely available. However, structure-reactivity relationships can be inferred from studies on other substituted benzaldehydes.

The rate of a reaction is dependent on its activation energy. For nucleophilic additions and condensations, the key step is the attack of the nucleophile on the electrophilic carbonyl carbon. The electronic nature of the para-substituent significantly impacts this step. Electron-donating groups, like ethoxymethyl, increase electron density at the carbonyl carbon, reducing its electrophilicity. This leads to a higher activation energy for the nucleophilic attack and thus a slower reaction rate compared to unsubstituted benzaldehyde. Conversely, electron-withdrawing groups increase the carbonyl's electrophilicity and accelerate the reaction.

A kinetic study on the condensation of various aromatic aldehydes with Meldrum's acid demonstrated this effect quantitatively. researchgate.net Aldehydes with electron-releasing groups were found to react more slowly than those with electron-withdrawing groups.

Table 4: Relative Rate Constants for the Condensation of Substituted Benzaldehydes

| p-Substituent | Relative Rate (k_rel) | Electronic Effect |

|---|---|---|

| -NO₂ | 25.7 | Strong Electron-Withdrawing |

| -Cl | 2.1 | Weak Electron-Withdrawing |

| -H | 1.0 | Reference |

| -CH₃ | 0.45 | Weak Electron-Donating |

Data adapted from kinetic studies on analogous condensation reactions. researchgate.net The -CH₂OEt group is expected to have a retarding effect similar to -CH₃ and -OCH₃.

Identification and Characterization of Reaction Intermediates and Transition States

The study of reaction mechanisms is fundamental to understanding the chemical reactivity of a compound. For this compound, the identification and characterization of transient species such as intermediates and transition states provide crucial insights into the pathways of its transformations. While specific experimental studies on the reaction intermediates and transition states of this compound are not extensively documented in dedicated public literature, its reactivity can be understood through the well-established mechanisms of reactions common to aromatic aldehydes. The following discussion, therefore, draws upon these established principles to predict and describe the transient species involved in key reactions of this compound.

General Principles

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the potential for nucleophilic attack. The ethoxymethyl group at the para position is an electron-donating group, which can influence the stability of intermediates and the energy of transition states. Spectroscopic techniques, such as NMR and mass spectrometry, are invaluable tools for detecting and characterizing reaction intermediates. chegg.comcmu.edu Concurrently, computational chemistry provides powerful methods for calculating the geometries and energies of both intermediates and transition states, offering a theoretical framework to complement experimental observations. wikipedia.orgmasterorganicchemistry.comuobasrah.edu.iq

Intermediates and Transition States in Common Aldehyde Reactions

Several fundamental reactions of aldehydes, such as the Wittig reaction, Cannizzaro reaction, Grignard reaction, and reduction with sodium borohydride (B1222165), proceed through distinct and well-characterized intermediates and transition states.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis from aldehydes. masterorganicchemistry.comorganic-chemistry.orgudel.edulibretexts.orglibretexts.org The reaction of this compound with a phosphorus ylide is expected to proceed through the following key transient species:

Betaine Intermediate: The initial nucleophilic attack of the ylide on the carbonyl carbon of this compound can lead to a zwitterionic intermediate known as a betaine. organic-chemistry.orglibretexts.org The stability of this intermediate is a subject of ongoing research, with its existence being transient in many cases. libretexts.org

Oxaphosphetane Intermediate: A four-membered ring structure, the oxaphosphetane, is a crucial intermediate. organic-chemistry.orgudel.edulibretexts.org It is formed either directly via a [2+2] cycloaddition or through the cyclization of the betaine intermediate. udel.edulibretexts.org The decomposition of the oxaphosphetane is the final step that yields the alkene and triphenylphosphine oxide. masterorganicchemistry.comlibretexts.org

Transition States: The stereochemical outcome of the Wittig reaction is determined by the relative energies of the transition states leading to the formation of the cis and trans oxaphosphetane intermediates. libretexts.org For non-stabilized ylides, the reaction is typically under kinetic control, leading to the Z-alkene. organic-chemistry.org

| Intermediate/Transition State | Description | Method of Characterization (Analogous Systems) |

| Betaine | Zwitterionic species formed by nucleophilic attack of the ylide. | NMR spectroscopy (in some cases with salt stabilization) udel.edulibretexts.org |

| Oxaphosphetane | Four-membered heterocyclic intermediate. | NMR spectroscopy libretexts.org |

| Cycloaddition Transition State | The transition state leading to the formation of the oxaphosphetane. | Computational modeling (DFT calculations) wikipedia.orgmasterorganicchemistry.com |

Cannizzaro Reaction

In the absence of α-hydrogens, this compound can undergo the Cannizzaro reaction in the presence of a strong base. wikipedia.orglibretexts.org This disproportionation reaction involves the following intermediates:

Tetrahedral Intermediate (Anionic): The first step is the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. wikipedia.orglibretexts.org

Hydride Transfer Transition State: The key step of the Cannizzaro reaction is the transfer of a hydride ion from the tetrahedral intermediate to a second molecule of this compound. wikipedia.orglibretexts.org This occurs via a high-energy transition state.

Doubly Charged Anion: At very high base concentrations, a doubly charged anionic intermediate may be formed prior to the hydride transfer. wikipedia.orglibretexts.org

| Intermediate/Transition State | Description | Method of Characterization (Analogous Systems) |

| Tetrahedral Intermediate | Anionic species formed by hydroxide attack. | Isotopic labeling studies uobasrah.edu.iq |

| Hydride Transfer Transition State | The energetic barrier for the transfer of a hydride ion. | Kinetic studies, computational modeling wikipedia.orglibretexts.org |

| Doubly Charged Anion | Intermediate formed at high base concentrations. | Kinetic analysis wikipedia.orglibretexts.org |

Grignard Reaction

The addition of a Grignard reagent to this compound is a classic carbon-carbon bond-forming reaction. masterorganicchemistry.comyoutube.com The key transient species include:

Initial Complex: The Grignard reagent may initially coordinate with the carbonyl oxygen.

Tetrahedral Alkoxide Intermediate: Nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon leads to a magnesium alkoxide intermediate. masterorganicchemistry.com This intermediate is stable until protonated during the workup.

Addition Transition State: The transition state involves the concerted breaking of the carbon-magnesium bond and the formation of the new carbon-carbon bond.

| Intermediate/Transition State | Description | Method of Characterization (Analogous Systems) |

| Tetrahedral Alkoxide | Magnesium salt of the resulting alcohol. | Trapping experiments, spectroscopic analysis of the reaction mixture before workup. |

| Addition Transition State | The transition state for the nucleophilic addition of the Grignard reagent. | Computational modeling cmu.edu |

Reduction with Sodium Borohydride

The reduction of this compound to the corresponding alcohol with sodium borohydride (NaBH4) is a common transformation. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgchemguide.co.uk

Alkoxyborohydride Intermediate: The reaction proceeds through the transfer of a hydride ion from the borohydride to the carbonyl carbon. This results in the formation of an alkoxyborohydride intermediate, where the oxygen is coordinated to the boron atom. masterorganicchemistry.comchemguide.co.uk

Hydride Transfer Transition State: The rate-determining step is the nucleophilic attack of the hydride on the carbonyl carbon, which proceeds through a defined transition state. chemguide.co.uk

| Intermediate/Transition State | Description | Method of Characterization (Analogous Systems) |

| Alkoxyborohydride | Intermediate formed after hydride transfer. | Spectroscopic studies on related reductions. |

| Hydride Transfer Transition State | The energetic barrier for the addition of the hydride ion. | Kinetic studies, computational modeling. masterorganicchemistry.com |

Derivatization and Advanced Functionalization of 4 Ethoxymethyl Benzaldehyde

Synthesis of Imines, Oximes, and Hydrazones from 4-(Ethoxymethyl)benzaldehyde

The carbonyl group of this compound is readily converted into carbon-nitrogen double bonds through condensation reactions with primary amines, hydroxylamine, and hydrazines, yielding imines (Schiff bases), oximes, and hydrazones, respectively. These reactions typically proceed via nucleophilic addition to the carbonyl carbon, followed by dehydration. vjs.ac.vn

Imines are formed by the reaction of this compound with a primary amine, often under acid catalysis to facilitate the dehydration step. beilstein-journals.org The general reaction involves the formation of a hemiaminal intermediate which then eliminates water to form the C=N bond. vjs.ac.vn

Oximes are synthesized by the reaction of this compound with hydroxylamine. This reaction is a well-established method for the derivatization of aldehydes and ketones.

Hydrazones are prepared through the condensation of this compound with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine (B124118), 2,4-dinitrophenylhydrazine). vjs.ac.vnrsc.org The resulting hydrazones are often crystalline solids and can be used for the characterization of the parent aldehyde. vjs.ac.vn The reaction with various substituted hydrazides can lead to a wide array of functionalized hydrazone derivatives. nih.gov

| Reactant | Product Type | General Reaction Conditions |

| Primary Amine (R-NH₂) | Imine | Acid or base catalysis, often with removal of water |

| Hydroxylamine (NH₂OH) | Oxime | Mildly acidic or basic conditions |

| Hydrazine (NH₂NH₂) or Substituted Hydrazines | Hydrazone | Mildly acidic conditions, often in a protic solvent like ethanol (B145695) |

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons) with this compound

Olefination reactions are fundamental in organic synthesis for the formation of carbon-carbon double bonds. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most powerful methods for converting aldehydes, such as this compound, into alkenes.

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent) to produce an alkene and a phosphine (B1218219) oxide. libretexts.orgudel.edu The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. wikipedia.org This reaction generally offers excellent (E)-selectivity for the resulting alkene and has the advantage that the water-soluble phosphate (B84403) byproduct is easily removed from the reaction mixture. organic-chemistry.org

| Olefination Reaction | Reagent | Typical Product Stereochemistry | Key Byproduct |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | (Z) for unstabilized ylides, (E) for stabilized ylides | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | Predominantly (E) | Water-soluble phosphate ester |

Reductive and Oxidative Transformations of this compound

The aldehyde functional group in this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing access to further derivatives.

Reductive Transformations: The reduction of this compound to (4-(ethoxymethyl)phenyl)methanol can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this transformation, typically in an alcoholic solvent. ugm.ac.idmasterorganicchemistry.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed. youtube.com

Oxidative Transformations: The oxidation of this compound to 4-(ethoxymethyl)benzoic acid can be accomplished using a range of oxidizing agents. Common reagents for this conversion include potassium permanganate (B83412) (KMnO₄), chromic acid derivatives, and milder oxidants like silver oxide. chemijournal.com The choice of oxidant can be critical to avoid side reactions, particularly with sensitive functional groups. Electrocatalytic methods for the oxidation of benzaldehydes to benzoic acids have also been developed. mdpi.com

| Transformation | Reagent | Product |

| Reduction | Sodium Borohydride (NaBH₄) | (4-(ethoxymethyl)phenyl)methanol |

| Oxidation | Potassium Permanganate (KMnO₄) | 4-(ethoxymethyl)benzoic acid |

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product in a single step. Aldehydes are common components in many MCRs, and this compound can be utilized in these reactions to generate structurally diverse molecules.

The Biginelli reaction is a well-known MCR that involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. wikipedia.orgtaylorandfrancis.com When this compound is used in this reaction, it leads to the formation of dihydropyrimidinones bearing the 4-(ethoxymethyl)phenyl substituent. wikipedia.orgbiomedres.us

The Ugi reaction is a four-component reaction between an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgorganic-chemistry.org The use of this compound in an Ugi reaction would result in the incorporation of the 4-(ethoxymethyl)phenyl moiety into the final product. tcichemicals.comtcichemicals.com

| Multicomponent Reaction | Reactants | Product Type |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidinone |

| Ugi Reaction | Aldehyde, Primary Amine, Carboxylic Acid, Isocyanide | Bis-amide |

Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While this compound itself is not directly used in these reactions, its derivatives, such as those containing a halide or a boronic acid/ester functionality, can be valuable substrates.

For instance, a halogenated precursor to this compound, such as 4-bromo-1-(ethoxymethyl)benzene, could undergo a Suzuki coupling with a boronic acid to introduce a new aryl or vinyl group. nih.govuwindsor.ca The resulting biaryl could then be formylated to yield a derivative of this compound.

Alternatively, a boronic acid or ester derivative of this compound could be synthesized and used in Suzuki couplings with various organic halides.

The Heck reaction is another important palladium-catalyzed reaction that couples an organic halide with an alkene. wikipedia.orgdrugfuture.com A halogenated derivative of this compound could be used in a Heck reaction to introduce an alkenyl substituent. libretexts.org

| Cross-Coupling Reaction | Substrates | Bond Formed |

| Suzuki Coupling | Organohalide + Organoboron Compound | C-C (sp²-sp²) |

| Heck Reaction | Organohalide + Alkene | C-C (sp²-sp²) |

Role of 4 Ethoxymethyl Benzaldehyde As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Architectures

The strategic placement of the aldehyde and ethoxymethyl groups on the aromatic ring makes 4-(Ethoxymethyl)benzaldehyde a key starting material for the synthesis of intricate molecular frameworks. Its utility spans the creation of heterocyclic compounds and its application in the formal syntheses of more advanced molecules.

While specific examples detailing the synthesis of a wide range of heterocyclic compounds directly from this compound are not extensively documented in readily available literature, the general reactivity of benzaldehyde (B42025) derivatives provides a strong indication of its potential applications. The aldehyde group is a key functional group for the construction of various heterocyclic rings through condensation reactions with dinucleophiles.

For instance, in the synthesis of pyridines , a Hantzsch-like synthesis could potentially employ this compound, a β-ketoester, and an ammonia (B1221849) source. The general scheme for the Hantzsch pyridine (B92270) synthesis is a well-established method for preparing dihydropyridine (B1217469) derivatives, which can then be oxidized to the corresponding pyridines. Similarly, the synthesis of pyrimidines can be envisioned through reactions such as the Biginelli reaction, which involves the one-pot condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793). The ethoxymethyl substituent would be incorporated into the final heterocyclic structure, potentially modulating its biological activity or physical properties.

The construction of quinolines often involves the reaction of anilines with α,β-unsaturated carbonyl compounds or the Doebner-von Miller reaction, which utilizes anilines, α,β-unsaturated aldehydes, or a mixture of an aldehyde and a ketone. This compound could serve as the aldehyde component in such reactions, leading to quinolines bearing the 4-(ethoxymethyl)phenyl substituent.

Furthermore, the synthesis of indoles can be achieved through various methods, one of which is the Fischer indole (B1671886) synthesis. While this method traditionally involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, other routes, such as the reaction of 2-alkenylanilines with subsequent cyclization, could potentially utilize this compound-derived intermediates.

The following table summarizes potential heterocyclic syntheses involving this compound based on established synthetic methodologies for benzaldehydes.

| Heterocycle | General Synthetic Method | Potential Role of this compound |

| Pyridine | Hantzsch Pyridine Synthesis | Aldehyde component |

| Pyrimidine | Biginelli Reaction | Aldehyde component |

| Quinoline | Doebner-von Miller Reaction | Aldehyde component |

| Indole | Fischer Indole Synthesis (and variations) | Precursor to key intermediates |

The term "formal synthesis" refers to the synthesis of a known intermediate that has already been converted to the final target molecule in a previously reported synthesis. While specific examples of the formal synthesis of complex natural products or pharmaceuticals directly employing this compound are not prominently featured in the surveyed literature, its structural motifs are present in various advanced molecules. For instance, the related compound 4-[2-(methyl-2-pyridinylamino)ethoxy]benzaldehyde is a key intermediate in the synthesis of the anti-diabetic drug rosiglitazone. This suggests that derivatives of 4-(alkoxy)benzaldehydes are valuable in medicinal chemistry.

The ethoxymethyl group can serve as a protected form of a hydroxymethyl or formyl group, or it can be a stable substituent that imparts specific solubility or electronic properties to a molecule. In a multi-step synthesis, the robust nature of the ethoxymethyl ether linkage allows it to withstand a variety of reaction conditions, making it a reliable functional group to carry through a synthetic sequence.

Building Block for Polymer Chemistry and Advanced Material Precursors

The reactivity of the aldehyde group in this compound also lends itself to applications in polymer chemistry, where it can be incorporated into polymer backbones or used to initiate polymerization.

Benzaldehyde and its derivatives can participate in polymerization reactions. For example, they can be copolymerized with other monomers to introduce specific functionalities into the resulting polymer chain. Anionic polymerization of phthalaldehyde with electron-deficient benzaldehydes has been shown to produce copolymers. researchgate.net It is conceivable that this compound could act as a comonomer in similar polymerization reactions, leading to polymers with tailored properties.

Furthermore, the aldehyde functionality can be converted into an initiating group for polymerization. For example, it can be transformed into an alcohol, which can then be used to initiate ring-opening polymerization of cyclic esters or ethers. While specific studies on this compound as a polymerization initiator precursor are not widely reported, the principles of initiator synthesis are well-established.

The following table outlines potential applications of this compound in polymerization processes.

| Polymerization Role | Method of Incorporation/Use | Potential Polymer Type |

| Monomer | Anionic copolymerization | Polyacetals |

| Initiator Precursor | Reduction to alcohol, followed by reaction to form an active initiator | Polyesters, Polyethers |

One of the most significant applications of substituted benzaldehydes is in the synthesis of Schiff base ligands. These ligands are typically formed through the condensation reaction between an aldehyde and a primary amine. Schiff bases are versatile ligands that can coordinate with a wide range of metal ions to form stable complexes. These metal complexes can exhibit interesting catalytic, magnetic, and optical properties.

This compound can be reacted with various primary amines to generate a library of Schiff base ligands. The presence of the ethoxymethyl group can influence the electronic properties of the imine nitrogen and the steric environment around the metal center in the resulting complex, thereby tuning its catalytic activity. The general reaction for the formation of a Schiff base from this compound is shown below:

4-(EtOCH2)C6H4CHO + R-NH2 → 4-(EtOCH2)C6H4CH=N-R + H2O

These Schiff base ligands can be used to prepare a variety of organometallic catalysts. For example, complexes of transition metals such as palladium, rhodium, and ruthenium with Schiff base ligands have been used in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. While specific examples of catalysts derived from this compound are not prevalent in the literature, the synthesis of Schiff base ligands from various substituted benzaldehydes is a common practice in coordination chemistry. iosrjournals.org

Advanced Spectroscopic and Spectrometric Characterization of 4 Ethoxymethyl Benzaldehyde and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For 4-(ethoxymethyl)benzaldehyde (C10H12O2), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap would be employed. The precise mass measurement helps to distinguish the compound from isomers with the same nominal mass. Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable information about the compound's structure, such as the loss of the ethoxy or aldehyde groups.

Table 6.1: Theoretical HRMS Data for this compound

| Ion Type | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₃O₂⁺ | 165.0910 |

| [M+Na]⁺ | C₁₀H₁₂O₂Na⁺ | 187.0729 |

| [M-H]⁻ | C₁₀H₁₁O₂⁻ | 163.0764 |

Note: The values presented are theoretical and have not been experimentally verified from published literature.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution and the solid state.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

While one-dimensional ¹H and ¹³C NMR provide initial structural information, two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals in this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other. For this compound, COSY would show correlations between the protons of the ethyl group (the triplet and quartet) and between the ortho- and meta-protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on their attached, and usually more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for connecting different fragments of the molecule. For instance, it would show correlations from the benzylic methylene (B1212753) protons to the aldehydic carbon and to the quaternary aromatic carbon, confirming the connectivity of the ethoxymethyl group to the benzaldehyde (B42025) core.

Table 6.2.1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Position | Predicted ¹³C (ppm) | Predicted ¹H (ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|

| Aldehyde (CHO) | ~192 | ~9.9 (s) | C (Aromatic C1, C2/C6) |

| Aromatic C1 | ~137 | - | - |

| Aromatic C2/C6 | ~130 | ~7.8 (d) | C (Aldehyde, Aromatic C4) |

| Aromatic C3/C5 | ~128 | ~7.5 (d) | C (Aromatic C1) |

| Aromatic C4 | ~145 | - | - |

| Methylene (Ar-CH₂) | ~72 | ~4.6 (s) | C (Aromatic C4, O-CH₂) |

| Methylene (O-CH₂) | ~66 | ~3.6 (q) | C (Ar-CH₂, CH₃) |

| Methyl (CH₃) | ~15 | ~1.2 (t) | C (O-CH₂) |

Note: These are predicted values based on analogous structures. Specific experimental data from published literature is not available.

Solid-State NMR and Anisotropy Studies of this compound

Solid-State NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable information. Techniques like Magic Angle Spinning (MAS) are used to obtain higher resolution spectra. For this compound, ssNMR could be used to study polymorphism (the existence of different crystal forms), molecular conformation, and packing in the solid state. Chemical Shift Anisotropy (CSA) studies, which measure the orientation dependence of the chemical shift, can provide detailed information about the local electronic environment around specific nuclei.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the aldehyde C-H stretch (~2820 and 2720 cm⁻¹), the strong carbonyl (C=O) stretch (~1700 cm⁻¹), the aromatic C=C stretching vibrations (~1600-1450 cm⁻¹), and the C-O ether linkage stretch (~1250-1050 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum. The carbonyl stretch is also Raman active. The symmetric vibrations and non-polar bonds often give rise to stronger Raman signals compared to their IR counterparts. Conformational studies can be performed by analyzing changes in the vibrational spectra under different conditions (e.g., temperature, pressure).

Table 6.3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Aldehyde C-H | Stretch | ~2820, ~2720 | Moderate |

| Carbonyl C=O | Stretch | ~1700 (Strong) | Strong |

| Aromatic C=C | Stretch | ~1600, ~1580, ~1500 | Strong |

| Aromatic C-H | Stretch | >3000 | Strong |

| Ether C-O-C | Asymmetric Stretch | ~1250 (Strong) | Weak |

| Aliphatic C-H | Stretch | ~2975-2850 | Moderate |

Note: These are typical frequency ranges for the respective functional groups. No experimentally obtained spectrum for this compound is available in the cited literature.

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum arises from the absorption of UV or visible light, which promotes electrons from a lower energy ground state to a higher energy excited state. Benzaldehyde and its derivatives typically exhibit two main absorption bands. For this compound, one would expect to see a strong absorption band corresponding to the π → π* transition of the conjugated aromatic system and the carbonyl group, likely around 250-280 nm. A weaker band at a longer wavelength, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons, might also be observed.

Table 6.4: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | ~250-280 | High |

| n → π* | ~300-340 | Low |

Note: The exact positions and intensities of the absorption maxima are solvent-dependent. No specific experimental UV-Vis spectrum for this compound has been found in the literature.

X-ray Diffraction Studies for Single Crystal and Powder Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and details of the crystal packing, including intermolecular interactions like hydrogen bonding or π-stacking.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. It provides a characteristic diffraction pattern that can be used as a fingerprint for identifying the compound and its crystalline phase. It is also a valuable tool for assessing sample purity and studying polymorphism.

To date, no published crystal structure for this compound is available in crystallographic databases.

Table 6.5: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Z (Molecules per unit cell) | Data Not Available |

Note: No experimental X-ray diffraction data for this compound has been reported in the searched literature.

Computational Chemistry and Theoretical Studies of 4 Ethoxymethyl Benzaldehyde

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations for complex systems, these methods can determine the electron distribution, molecular geometry, and energy of a molecule. For 4-(Ethoxymethyl)benzaldehyde, such calculations illuminate the influence of the ethoxymethyl substituent on the benzaldehyde (B42025) framework.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ethoxymethyl group at the para position of the benzaldehyde ring gives rise to multiple possible conformations, each with a distinct energy. Conformational analysis aims to identify the most stable arrangement of atoms in space and the energy barriers between different conformations. This is achieved by mapping the potential energy surface (PES), which represents the energy of the molecule as a function of its geometry.

| Conformer | Dihedral Angle 1 (°) (Car-C-O-C) | Dihedral Angle 2 (°) (C-O-C-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A (Global Minimum) | 180 | 180 | 0.00 |

| B | 180 | 60 | 1.5 |

| C | 60 | 180 | 2.1 |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and kinetic stability of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are critical in determining the nature of chemical reactions.

For this compound, the HOMO is expected to be a π-orbital with significant contributions from the benzene (B151609) ring and the oxygen atom of the ethoxymethyl group. The electron-donating nature of the ethoxymethyl group will raise the energy of the HOMO compared to unsubstituted benzaldehyde, making the molecule more susceptible to electrophilic attack. The LUMO is anticipated to be a π*-orbital localized primarily on the benz

Emerging Research Areas and Future Perspectives on 4 Ethoxymethyl Benzaldehyde

The compound 4-(Ethoxymethyl)benzaldehyde is emerging as a versatile building block in organic synthesis. While its current applications are established, its potential in advanced and nascent fields of chemical research is a subject of growing interest. The unique combination of an aldehyde functional group and an ethoxymethyl substituent on the aromatic ring opens up avenues for novel transformations and applications. This article explores future research directions, focusing on its integration into modern synthesis technologies, sustainable practices, new reactivity patterns, advanced materials, and computational chemistry.

常见问题

Q. What are the common synthetic routes for 4-(Ethoxymethyl)benzaldehyde, and what mechanistic considerations are critical for optimizing yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation. For example:

- Route 1 : Reaction of 4-(bromomethyl)benzaldehyde with sodium ethoxide in anhydrous ethanol under reflux (60–80°C). Monitor progress via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1). Yield optimization requires strict control of moisture to avoid hydrolysis of the intermediate .

- Route 2 : Ethoxymethylation of benzaldehyde derivatives using ethoxy methyl chloride in the presence of Lewis acids (e.g., AlCl₃). Mechanistically, this proceeds via electrophilic aromatic substitution, where the ethoxymethyl group directs para-substitution due to steric and electronic effects .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. The ethoxymethyl group (–CH₂OCH₂CH₃) shows a triplet at δ 3.5–3.7 ppm (J = 7 Hz) for the methylene adjacent to oxygen and a quartet at δ 1.1–1.3 ppm for the ethyl group .

- FT-IR : A strong C=O stretch at ~1700 cm⁻¹ and C–O–C ether stretch at 1100–1250 cm⁻¹ confirm the aldehyde and ethoxymethyl groups .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 178 (C₁₀H₁₂O₂⁺) with fragmentation patterns indicating loss of ethoxy (–OCH₂CH₃) or methylene (–CH₂–) groups .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~5 eV) indicates susceptibility to nucleophilic attack at the aldehyde carbon. Electron-withdrawing effects of the ethoxymethyl group lower LUMO energy, enhancing reactivity compared to unsubstituted benzaldehyde .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar aprotic solvents stabilize transition states, accelerating nucleophilic addition .

Q. What crystallographic challenges arise when determining the structure of this compound, and how can SHELX software address them?

Methodological Answer:

- Challenges : Twinning due to flexible ethoxymethyl group and low crystal symmetry. Anisotropic displacement parameters for the ethyl chain may require restrained refinement.

- SHELX Solutions : Use

TWINandBASFcommands to model twinning. ApplySIMUandDELUrestraints to manage thermal motion in the ethoxymethyl group. Validate with R1 < 5% and wR2 < 12% .

Q. How does the electronic effect of the ethoxymethyl group influence the aldehyde's reactivity in condensation reactions compared to other substituents?

Methodological Answer:

- Steric vs. Electronic Effects : The ethoxymethyl group (–CH₂OCH₂CH₃) is electron-donating via inductive effects, which deactivates the aromatic ring but activates the aldehyde toward nucleophilic attack. Comparatively, electron-withdrawing groups (e.g., –CF₃ in 4-(Trifluoromethyl)benzaldehyde) increase electrophilicity but reduce ring reactivity in Friedel-Crafts reactions .

- Kinetic Studies : Conduct Hammett plots using substituted benzaldehydes. The ρ value (reaction constant) for ethoxymethyl substitution is ~−0.3, indicating moderate deactivation .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

- Purity Assessment : Use HPLC (C18 column, acetonitrile:water 70:30) to detect impurities >0.1%.

- Cross-Validation : Compare with NIST data (if available) or replicate experiments under standardized conditions (e.g., 25°C for melting point determination). Discrepancies often arise from polymorphic forms or residual solvents .

Pharmacological & Application-Focused Questions

Q. What in vitro assays are used to assess the bioactivity of derivatives of this compound?

Methodological Answer:

- Cytotoxicity Assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Derivatives with –CH₂OCH₂CH₃ show enhanced membrane permeability compared to –OH or –OCH₃ analogs .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining. Aldehyde derivatives induce caspase-3 activation, confirmed via Western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。